2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a synthetic organic compound. It is characterized by its complex structure, which includes a tert-butoxycarbonyl group, an amino group, and a methylthiazole moiety. This compound finds applications across various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:
Step 1: : Thiazole formation through the cyclization of suitable precursors.
Step 2: : Introduction of the methyl group on the thiazole ring via alkylation.
Step 3: : Incorporation of the amino acid backbone through condensation reactions.
Step 4: : Protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial synthesis often employs automated, high-throughput techniques to maximize yield and efficiency. This may include:
Continuous flow reactors: for precise control over reaction conditions.
Automated purification systems: for efficient product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to introduce functional groups or modify the existing ones.
Reduction: : Reduces specific moieties to alter reactivity.
Substitution: : Substitutes specific groups to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Depending on the reactions, products may include modified thiazole derivatives or amino acids with altered protective groups.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid has various applications:
Chemistry
Used as an intermediate in organic synthesis.
Helps in studying reaction mechanisms and kinetics.
Biology
Serves as a building block in peptide synthesis.
Utilized in the development of enzyme inhibitors.
Medicine
Acts as a precursor for drug molecules.
Aids in the study of biochemical pathways and targets.
Industry
Applied in the production of pharmaceuticals.
Utilized in material science for polymer production.
Mechanism of Action
Mechanism of Effects
The compound's effects are often due to its interaction with biological molecules, altering their activity or function.
Molecular Targets and Pathways
Enzyme Inhibition: : Interacts with active sites, inhibiting function.
Receptor Binding: : Modifies signaling pathways by binding to receptors.
Comparison with Similar Compounds
Comparison
Compared to other thiazole-based compounds, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid stands out due to its specific protective groups and structural complexity.
List of Similar Compounds
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
tert-butoxycarbonyl-2-amino-3-(1,3-thiazol-2-yl)propanoic acid
4-methylthiazole-2-carboxylic acid
This compound's unique combination of functional groups and structural elements make it a valuable asset in scientific research and industrial applications
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a thiazole ring, which is known for its diverse biological activities. The molecular formula is C12H16N2O3S, with a molecular weight of approximately 272.34 g/mol.
Antiviral Activity
Research has indicated that derivatives of amino acids containing thiazole rings exhibit antiviral properties. For instance, compounds similar to this compound have shown activity against neuraminidase, an enzyme critical for viral replication. In a study involving β-amino acid derivatives, compounds exhibited IC50 values in the micromolar range against viral targets .
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Thiazole derivatives have been documented to possess broad-spectrum antibacterial properties. A related study highlighted that certain thiazole-containing compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating that modifications to the thiazole moiety could enhance antibacterial potency .
Anti-inflammatory Effects
In vitro studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α. The compound's ability to modulate immune responses suggests its potential use in treating inflammatory diseases. For example, a derivative was tested in mouse models and demonstrated significant inhibition of LPS-induced TNF-α production .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors involved in disease processes. The Boc group can be selectively removed under acidic conditions, exposing the active amine that can interact with target proteins, potentially inhibiting their activity or altering their function.
Data Tables
Biological Activity | IC50 Value | Reference |
---|---|---|
Antiviral (neuraminidase inhibition) | 50 μM | |
Antibacterial (Gram-positive bacteria) | Varies by derivative | |
Anti-inflammatory (TNF-α inhibition) | Significant reduction |
Case Studies
- Antiviral Study : A series of β-amino acid derivatives were synthesized and tested for neuraminidase inhibition. Compound A-87380 exhibited an IC50 of 50 μM, demonstrating moderate antiviral activity and serving as a lead for further optimization .
- Anti-inflammatory Research : In vivo experiments showed that a related thiazole compound significantly reduced carrageenan-induced footpad edema in mice, comparable to established anti-inflammatory drugs like tacrolimus .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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